FAP Inhibition Potency: 509-Fold Improvement over Clinical Benchmark Talabostat
2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one inhibited fibroblast activation protein (FAP, Acyl-protein thioesterase 1) with an IC50 of 1.10 nM in a fluorogenic substrate assay using SF-tagged FAP expressed in Drosophila S2 cells [1]. In contrast, the clinical FAP inhibitor Talabostat (Val-boroPro) exhibits a reported FAP IC50 of 560 nM under comparable enzymatic assay conditions [2]. The calculated potency ratio is approximately 509 (560/1.10), indicating that the compound is more than two orders of magnitude more potent than the clinical benchmark. No comparable FAP inhibition data are available for the unsubstituted 2,2,3,3,3-pentafluoropropiophenone or for the 2'- or 3'-methylthio isomers, suggesting that the 4-methylthio substitution pattern is critical for this activity.
| Evidence Dimension | Fibroblast Activation Protein (FAP) Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1.10 nM |
| Comparator Or Baseline | Talabostat (Val-boroPro): IC50 = 560 nM |
| Quantified Difference | ~509-fold more potent (560/1.10) |
| Conditions | Fluorogenic substrate assay; SF-tagged FAP (unknown origin) expressed in Drosophila S2 cells by spectrometric analysis |
Why This Matters
For procurement decisions in FAP-targeted drug discovery, this 509-fold potency advantage translates to lower required dosing and potentially reduced off-target effects, making the compound a high-priority scaffold for early-stage hit-to-lead optimization.
- [1] BindingDB. BDBM50578715 (CHEMBL4870593). IC50: 1.10 nM; Target: Acyl-protein thioesterase 1 (FAP). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578715 View Source
- [2] MedChemExpress. Talabostat (Val-boroPro) – Dipeptidyl Peptidase Inhibitor; FAP IC50 = 560 nM. Available at: https://www.medchemexpress.cn/talabostat.html View Source
